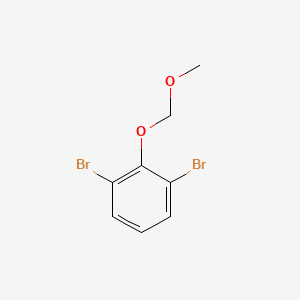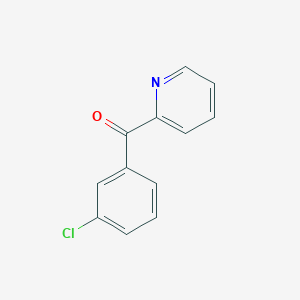
3-Méthoxy-6-phénylpyridazine
Vue d'ensemble
Description
3-Methoxy-6-phenylpyridazine is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-6-phenylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-6-phenylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- La 3-Méthoxy-6-phénylpyridazine présente une activité antimicrobienne contre divers agents pathogènes. Les chercheurs ont exploré son potentiel en tant qu'agent antibactérien et antifongique. En ciblant des enzymes ou des voies métaboliques microbiennes spécifiques, elle pourrait contribuer à de nouvelles thérapies antimicrobiennes .
- Des études suggèrent que ce composé pourrait avoir des propriétés antidépressives et anxiolytiques. Il pourrait moduler les systèmes de neurotransmetteurs, impactant la régulation de l'humeur et les niveaux d'anxiété. Des investigations supplémentaires sont nécessaires pour comprendre son mécanisme d'action .
- La this compound a été étudiée pour ses effets antiplaquettaires. Elle peut inhiber l'agrégation plaquettaire, prévenant potentiellement les événements thrombotiques. Ces propriétés sont cruciales pour la santé cardiovasculaire .
- Les chercheurs ont exploré son rôle en thérapie anticancéreuse. Le composé pourrait interférer avec la croissance des cellules cancéreuses, l'apoptose ou l'angiogenèse. Cependant, d'autres études sont nécessaires pour valider son efficacité et sa sécurité .
- Certaines preuves suggèrent que la this compound pourrait atténuer les symptômes liés à l'asthme bronchique et aux allergies. Ses propriétés anti-inflammatoires pourraient jouer un rôle dans la réduction de l'inflammation des voies respiratoires .
- Le composé a été étudié pour son potentiel en tant qu'agent antihypertenseur. En modulant la pression artérielle, il pourrait contribuer à la santé cardiovasculaire. Des essais cliniques sont nécessaires pour confirmer son efficacité .
Propriétés antimicrobiennes
Effets antidépresseurs et anxiolytiques
Activité antiplaquettaire
Potentiel anticancéreux
Gestion de l'asthme bronchique et des allergies
Effets antihypertenseurs
Ces applications mettent en évidence la polyvalence de la this compound, ce qui en fait un sujet intéressant pour des recherches plus approfondies. Gardez à l'esprit que bien que prometteuse, des études supplémentaires sont nécessaires pour comprendre pleinement ses mécanismes et ses implications cliniques . Si vous avez besoin d'informations supplémentaires ou si vous avez d'autres questions, n'hésitez pas à demander !
Mécanisme D'action
Target of Action
The primary targets of 3-Methoxy-6-phenylpyridazine are the Genome polyproteins of HRV-14 and HRV-1A . These polyproteins play a crucial role in the replication of the virus, making them an important target for antiviral drugs .
Mode of Action
3-Methoxy-6-phenylpyridazine interacts with these targets, specifically the Capsid protein VP1, to inhibit the attachment of the virion to the target host cells . This interaction induces conformational changes in the capsid, which are likely facilitated by tyrosine kinases . By preventing the attachment of the virus to the host cells, the compound effectively inhibits the replication of the virus .
Biochemical Pathways
It is known that the compound’s mechanism of action is based on its capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Pharmacokinetics
The compound’s absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all areas of ongoing research .
Result of Action
The molecular and cellular effects of 3-Methoxy-6-phenylpyridazine’s action primarily involve the inhibition of viral replication. By preventing the attachment of the virus to host cells, the compound effectively stops the virus from replicating and spreading .
Analyse Biochimique
Biochemical Properties
3-Methoxy-6-phenylpyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme phosphodiesterase (PDE), where 3-Methoxy-6-phenylpyridazine acts as an inhibitor. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which can affect various cellular processes. Additionally, 3-Methoxy-6-phenylpyridazine has been shown to interact with certain receptors, modulating their signaling pathways and contributing to its pharmacological effects .
Cellular Effects
The effects of 3-Methoxy-6-phenylpyridazine on cells are diverse and depend on the cell type and context. In neuronal cells, it has been observed to enhance synaptic plasticity and improve cognitive functions by modulating neurotransmitter release and receptor activity. In cancer cells, 3-Methoxy-6-phenylpyridazine can induce apoptosis and inhibit cell proliferation by interfering with cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. Furthermore, it can influence gene expression and cellular metabolism, leading to altered cellular functions and responses .
Molecular Mechanism
The molecular mechanism of 3-Methoxy-6-phenylpyridazine involves several key interactions at the molecular level. It binds to the active site of phosphodiesterase enzymes, inhibiting their activity and leading to increased levels of cAMP. This elevation in cAMP can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, resulting in changes in cellular functions. Additionally, 3-Methoxy-6-phenylpyridazine can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. These molecular interactions contribute to its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-6-phenylpyridazine can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Short-term exposure to 3-Methoxy-6-phenylpyridazine can lead to immediate changes in cellular functions, such as increased cAMP levels and altered gene expression. Long-term exposure, however, may result in adaptive responses, where cells adjust their signaling pathways and metabolic processes to counteract the effects of the compound .
Dosage Effects in Animal Models
The effects of 3-Methoxy-6-phenylpyridazine in animal models are dose-dependent. At low doses, it can enhance cognitive functions and exhibit neuroprotective effects. At higher doses, it may induce toxic effects, such as hepatotoxicity and nephrotoxicity. The threshold for these adverse effects varies among different animal models, and careful dosage optimization is required to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
3-Methoxy-6-phenylpyridazine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and bioavailability, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 3-Methoxy-6-phenylpyridazine within cells and tissues are mediated by specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it may be transported to different compartments, such as the nucleus or mitochondria, where it can interact with target biomolecules and influence cellular functions. The compound’s distribution is also influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3-Methoxy-6-phenylpyridazine is crucial for its activity and function. It can be targeted to specific organelles, such as the mitochondria, where it can modulate mitochondrial functions and energy metabolism. Additionally, post-translational modifications, such as phosphorylation, can influence its localization and interactions with other biomolecules. Understanding the subcellular localization of 3-Methoxy-6-phenylpyridazine is essential for elucidating its mechanism of action and therapeutic potential .
Propriétés
IUPAC Name |
3-methoxy-6-phenylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-11-8-7-10(12-13-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEKNUOVEYRUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454620 | |
| Record name | 3-methoxy-6-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4578-42-1 | |
| Record name | 3-methoxy-6-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B1600353.png)









![4-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B1600370.png)



